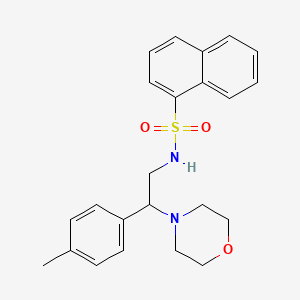
N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-1-sulfonamide (MTSN) is a compound that belongs to the class of sulfonamides, which are known for their antibacterial and antitumor properties1. It has a molecular weight of 410.531.
Synthesis Analysis
The synthesis of N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-1-sulfonamide is not explicitly mentioned in the search results. However, related compounds have been synthesized using pinacol boronic esters, which are valuable building blocks in organic synthesis2.Molecular Structure Analysis
The molecular structure analysis of N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-1-sulfonamide is not directly available from the search results. However, a related compound, N-(2-morpholino-2-(p-tolyl)ethyl)-1-naphthamide, has a molecular formula of C24H26N2O2 and a molecular weight of 374.4843.Chemical Reactions Analysis
The specific chemical reactions involving N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-1-sulfonamide are not detailed in the search results. However, related compounds have been involved in Suzuki–Miyaura coupling reactions4.Physical And Chemical Properties Analysis
The specific physical and chemical properties of N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-1-sulfonamide are not detailed in the search results.科学的研究の応用
Supramolecular Assemblies
Supramolecular chemistry involving sulfonamides showcases the formation of complex structures with potential applications in material science and catalysis. For instance, the study by Białek et al. (2013) illustrates the synthesis and characterization of naphthalene-based diphosphonic acids used in creating supramolecular assemblies with morpholine, demonstrating diverse structural motifs such as chains, layers, and channels (Białek, Zaręba, Janczak, & Zoń, 2013).
Nucleophilic Reactions
Research by Fei, Slawin, and Woollins (2001) explores the reactivity of naphthalene derivatives towards nucleophiles, including morpholine, leading to various ammonium salts. This work underlines the compound's utility in synthesizing new chemical entities, which could have implications in drug development and synthetic chemistry (Fei, Slawin, & Woollins, 2001).
Enzyme Inhibition
Isoquinolinesulfonamides, related to naphthalenesulfonamides, have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C, highlighting a potential therapeutic application in diseases where these enzymes are dysregulated (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).
Fluorescent Probes
A study by Gao et al. (2018) presents a naphthalene-based fluorescent probe for ratiometric imaging of lysosomal hydrogen sulfide in living cells. This research illustrates the application of naphthalene derivatives in bioimaging and diagnostics, providing tools for understanding cellular processes (Gao, Liu, Chen, Wang, & Jiang, 2018).
Safety And Hazards
The safety and hazards associated with N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-1-sulfonamide are not detailed in the search results.
将来の方向性
The future directions for research on N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-1-sulfonamide are not detailed in the search results. However, given its classification as a sulfonamide, it may be of interest in the development of new antibacterial and antitumor agents1.
特性
IUPAC Name |
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-18-9-11-20(12-10-18)22(25-13-15-28-16-14-25)17-24-29(26,27)23-8-4-6-19-5-2-3-7-21(19)23/h2-12,22,24H,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUZRPWDMZHDFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

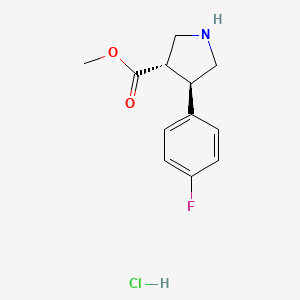
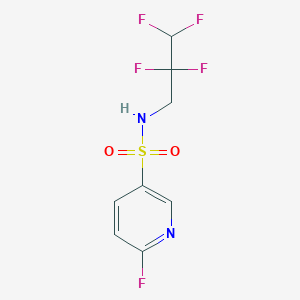
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2761196.png)
![N-[5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl]adamantane-1-carboxamide](/img/structure/B2761199.png)
![5-[(Trifluoromethyl)sulfanyl]furan-2-carboxylic acid](/img/structure/B2761201.png)
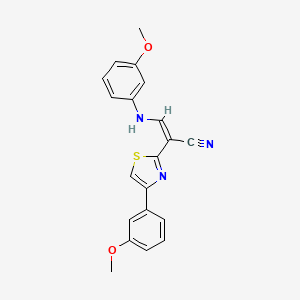
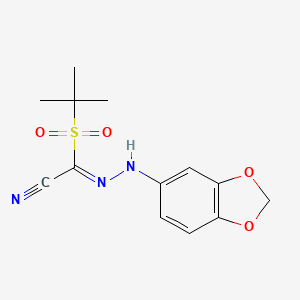
![1-Cyclohexyl-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea](/img/structure/B2761208.png)
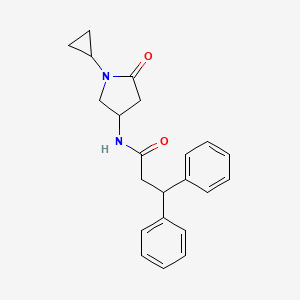
![3-(2-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2761210.png)
![6-Ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2761212.png)
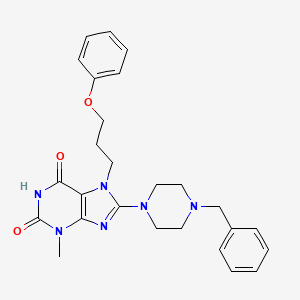
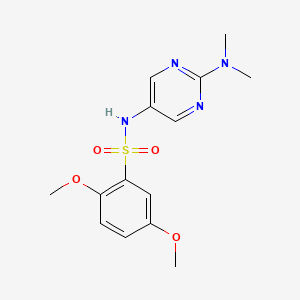
![N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)pyridine-3-carboxamide](/img/structure/B2761217.png)